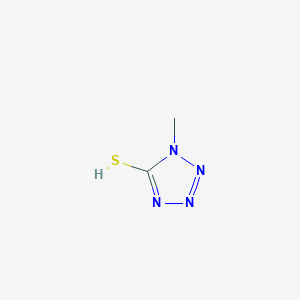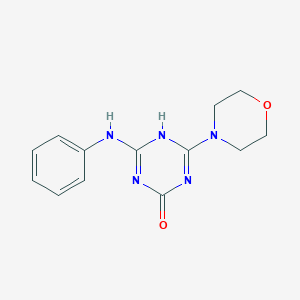
2,1,3-Benzoselenadiazole-4-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,1,3-Benzoselenadiazole-4-sulfonyl chloride is an organoselenium compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a benzoselenadiazole ring substituted with a sulfonyl chloride group, which imparts distinct reactivity and functionality.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,1,3-Benzoselenadiazole-4-sulfonyl chloride typically involves the reaction of 2,1,3-Benzoselenadiazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride derivative. The general reaction scheme is as follows: [ \text{2,1,3-Benzoselenadiazole} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Types of Reactions:
Substitution Reactions: The sulfonyl chloride group in this compound is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction Reactions: The benzoselenadiazole ring can participate in redox reactions, where the selenium atom can be oxidized or reduced, altering the electronic properties of the compound.
Coupling Reactions: The compound can also engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecular structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and appropriate ligands under inert atmosphere conditions.
Major Products:
Sulfonamide Derivatives: Formed from reactions with amines.
Sulfonate Esters: Formed from reactions with alcohols.
Sulfonothioates: Formed from reactions with thiols.
科学的研究の応用
2,1,3-Benzoselenadiazole-4-sulfonyl chloride has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex organoselenium compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe due to its reactivity and ability to form stable derivatives with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities, due to the presence of selenium, which is known for its biological activity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic materials, due to its electronic properties.
作用機序
The mechanism of action of 2,1,3-Benzoselenadiazole-4-sulfonyl chloride is primarily driven by the reactivity of the sulfonyl chloride group and the electronic properties of the benzoselenadiazole ring. The sulfonyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. The selenium atom in the benzoselenadiazole ring can participate in redox reactions, influencing the compound’s overall reactivity and interaction with biological targets.
類似化合物との比較
2,1,3-Benzoselenadiazole: Lacks the sulfonyl chloride group, resulting in different reactivity and applications.
2,1,3-Benzothiadiazole-4-sulfonyl chloride: Contains sulfur instead of selenium, leading to variations in electronic properties and reactivity.
2,1,3-Benzoselenadiazole-4-sulfonamide: A derivative formed by the reaction of 2,1,3-Benzoselenadiazole-4-sulfonyl chloride with amines.
Uniqueness: this compound is unique due to the presence of both selenium and the sulfonyl chloride group, which imparts distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for versatile chemical transformations and the formation of a wide range of derivatives with tailored properties.
特性
IUPAC Name |
2,1,3-benzoselenadiazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O2SSe/c7-12(10,11)5-3-1-2-4-6(5)9-13-8-4/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRPUDUPRFNTGEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=N[Se]N=C2C(=C1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2O2SSe |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(N-benzoyl-C-sulfanylcarbonimidoyl)amino]benzoic acid](/img/structure/B7763716.png)

![2-[(4-Chloro-2-nitrophenyl)amino]-2-methylpropan-1-ol](/img/structure/B7763723.png)





![4-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B7763777.png)

![N'-[2-nitro-4-(trifluoromethyl)phenyl]hexane-1,6-diamine;hydrochloride](/img/structure/B7763804.png)


